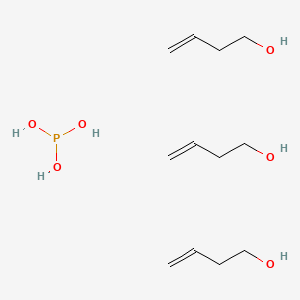
But-3-en-1-ol;phosphorous acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
But-3-en-1-ol and phosphorous acid are two distinct compounds with unique properties and applications. But-3-en-1-ol is an organic compound with the formula C4H8O, characterized by an alcohol group attached to a butene chain. Phosphorous acid, on the other hand, is an inorganic compound with the formula H3PO3, known for its diprotic acid properties and its role as an intermediate in the preparation of other phosphorus compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
But-3-en-1-ol: can be synthesized through various methods, including the hydroboration-oxidation of 1-butene. This involves the addition of borane (BH3) to 1-butene, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH).
Phosphorous acid: is typically prepared by the hydrolysis of phosphorus trichloride (PCl3) with water or steam: [ \text{PCl}_3 + 3 \text{H}_2\text{O} \rightarrow \text{H}_3\text{PO}_3 + 3 \text{HCl} ] Alternatively, it can be produced by the hydrolysis of phosphorus trioxide (P4O6): [ \text{P}_4\text{O}_6 + 6 \text{H}_2\text{O} \rightarrow 4 \text{H}_3\text{PO}_3 ] .
Analyse Des Réactions Chimiques
Types of Reactions
But-3-en-1-ol: undergoes various reactions, including:
Oxidation: It can be oxidized to but-3-enal or but-3-enoic acid using oxidizing agents like potassium permanganate (KMnO4).
Substitution: It can react with halogenating agents such as phosphorus tribromide (PBr3) to form but-3-enyl bromide.
Dehydration: When heated with concentrated sulfuric acid (H2SO4), it can dehydrate to form butadiene.
Phosphorous acid: participates in several reactions:
Oxidation: It can be oxidized to phosphoric acid (H3PO4) using oxidizing agents like chlorine (Cl2).
Reduction: It can reduce compounds such as silver nitrate (AgNO3) to metallic silver.
Substitution: It can react with alcohols to form phosphonates.
Applications De Recherche Scientifique
But-3-en-1-ol: is used in organic synthesis as an intermediate for the production of various chemicals, including pharmaceuticals and fragrances
Phosphorous acid: has a wide range of applications in chemistry, biology, and industry. It is used as a reducing agent, a precursor for the synthesis of phosphonates, and a stabilizer in the production of plastics. In agriculture, it is used as a fungicide and a fertilizer additive .
Mécanisme D'action
But-3-en-1-ol: exerts its effects primarily through its functional groups. The hydroxyl group (-OH) can participate in hydrogen bonding, making it a versatile intermediate in various chemical reactions. The double bond (C=C) allows for addition reactions, making it reactive towards electrophiles.
Phosphorous acid: acts as a reducing agent by donating electrons in redox reactions. Its diprotic nature allows it to ionize two protons, making it effective in acid-base reactions. The presence of the P-H bond also contributes to its reactivity in various chemical processes .
Comparaison Avec Des Composés Similaires
But-3-en-1-ol: can be compared to other alkenols such as but-2-en-1-ol and but-1-en-3-ol. These compounds share similar reactivity due to the presence of both an alcohol group and a double bond, but their structural differences lead to variations in their chemical behavior and applications.
Phosphorous acid: can be compared to phosphoric acid (H3PO4) and hypophosphorous acid (H3PO2). While all three acids contain phosphorus, their oxidation states and reactivity differ. Phosphorous acid is a diprotic acid, whereas phosphoric acid is triprotic, and hypophosphorous acid is monoprotic. These differences influence their use in various industrial and chemical processes .
Propriétés
Numéro CAS |
51666-85-4 |
|---|---|
Formule moléculaire |
C12H27O6P |
Poids moléculaire |
298.31 g/mol |
Nom IUPAC |
but-3-en-1-ol;phosphorous acid |
InChI |
InChI=1S/3C4H8O.H3O3P/c3*1-2-3-4-5;1-4(2)3/h3*2,5H,1,3-4H2;1-3H |
Clé InChI |
KOSSCLUNMKODCW-UHFFFAOYSA-N |
SMILES canonique |
C=CCCO.C=CCCO.C=CCCO.OP(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Imidazole-4-carboxaldehyde, 2-[(phenylmethyl)thio]-1-(2-propenyl)-](/img/structure/B14646656.png)
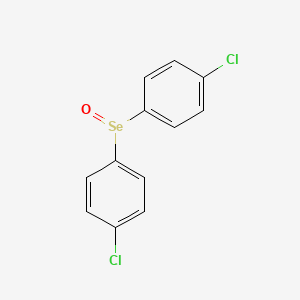

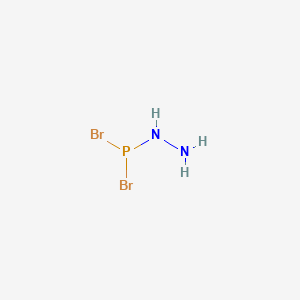
methanone](/img/structure/B14646668.png)

![1-(Chloromethyl)-2-{[4-(propan-2-yl)phenyl]sulfanyl}benzene](/img/structure/B14646679.png)
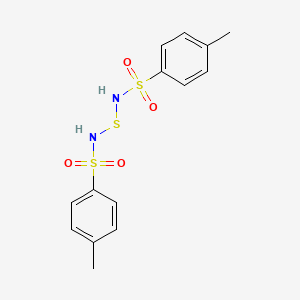

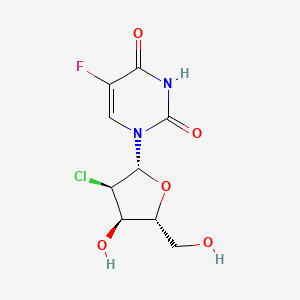
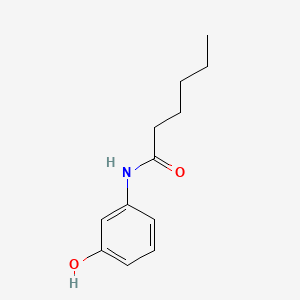

![11-Methyl-4b,5,6,7,8,9,9a,10-octahydro-6,9-epiminobenzo[a]azulen-10-ol](/img/structure/B14646718.png)
![4-[3-(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]benzonitrile](/img/structure/B14646746.png)
